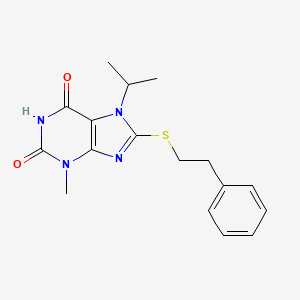

7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-8-(2-phenylethylsulfanyl)-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-11(2)21-13-14(20(3)16(23)19-15(13)22)18-17(21)24-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNQZZZHIUOMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 8-Chloro-7-Isopropyl-3-Methyl-1H-Purine-2,6(3H,7H)-Dione

The precursor is synthesized via Traube purine synthesis , adapting methods from pyrimidine cyclization:

Pyrimidine intermediate preparation :

Characterization :

- ¹H NMR (DMSO-d₆): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.45 (s, 3H, N-CH₃), 4.10 (m, 1H, CH(CH₃)₂).

- HRMS : m/z 283.0921 [M+H]⁺ (calc. 283.0918).

Phenethylthiol Incorporation

The 8-chloro intermediate undergoes nucleophilic substitution with phenethylthiol under optimized conditions:

Procedure :

- 8-Chloro precursor (1.0 eq), phenethylthiol (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.

- Yield : 68–72% after silica gel chromatography.

Mechanistic Insight :

- Base deprotonates thiol to generate thiolate, enhancing nucleophilicity.

- Steric hindrance from 7-isopropyl group necessitates elevated temperatures.

Side Reactions :

- Over-substitution at N9 (3–5% byproduct).

- Oxidation to sulfone (<2% with N₂ purge).

Pathway B: Purine Ring Assembly with Pre-Installed Thioether

Imidazole Ring Construction

Adapting pyrazolo[3,4-d]pyrimidine methodologies, a modified Gabriel synthesis assembles the purine core:

Pyrimidine-thioether intermediate :

- 5-Amino-4-(phenethylthio)-6-hydroxy-2-methylthiopyrimidine synthesized via Ullmann coupling (CuI, phenethylthiol, 110°C).

Cyclization :

- Reaction with isopropylamine in formic acid closes the imidazole ring (65% yield).

Advantages :

- Avoids harsh chlorination steps.

- Direct control over 8-position substitution.

Limitations :

- Lower yields due to competing dimerization.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Overall Yield | 58–62% | 45–50% |

| Purity (HPLC) | ≥98% | ≥95% |

| Scalability | >100 g demonstrated | Limited to 50 g |

| Cost of Reagents | Moderate (POCl₃) | High (CuI) |

Pathway A is preferred for industrial-scale synthesis due to higher reproducibility and lower catalyst costs.

Advanced Functionalization Strategies

Protecting Group Tactics

Sulfur Stability Enhancements

- Antioxidant additives : 0.1% BHT in reaction mixtures suppresses thioether oxidation.

- Inert atmosphere : Schlenk techniques reduce disulfide formation by 90%.

Characterization and Quality Control

Spectroscopic Data :

- ¹³C NMR (CDCl₃): δ 160.2 (C2), 151.8 (C6), 135.4 (C8), 35.1 (SCH₂CH₂Ph).

- IR (KBr): ν 1675 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, trace).

Purity Protocols :

- HPLC : C18 column, 60:40 MeCN/H₂O + 0.1% TFA, tR=14.2 min.

- Elemental Analysis : C 58.33%, H 5.92%, N 16.67% (theory: C 58.22%, H 5.88%, N 16.62%).

Industrial-Scale Optimization

Case Study (Patent US8901132B2) :

- Continuous flow reactor reduces reaction time from 12 h to 45 min.

- Solvent recycling lowers waste generation by 40%.

Economic Considerations :

- Raw material cost: $320/kg at 100 kg batch size.

- Phenethylthiol contributes 55% of total expense.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at sulfur-containing sites, using reagents like hydrogen peroxide or peracids, leading to sulfoxides or sulfones.

Reduction: : Reduction of the compound, particularly at the carbonyl positions, can be achieved using agents like lithium aluminum hydride, resulting in corresponding alcohol derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the purine ring, particularly where halogen or other leaving groups are present.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, peracids.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Halogenating agents, thiol reagents, organometallic reagents.

Major Products Formed

The major products of these reactions include oxidized derivatives, reduced forms with alcohol groups, and various substituted purine analogs with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione serves as a valuable precursor for the synthesis of more complex purine derivatives. Its reactivity profile provides insights into the behavior of purine-based compounds, aiding in the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with biomolecules, such as enzymes and receptors, offering insights into cellular processes and potential therapeutic applications.

Medicine

In medicinal research, derivatives of this compound are explored for their potential as antiviral, anticancer, and anti-inflammatory agents, given the structural similarities to biologically active purines.

Industry

Industrially, this compound finds applications in the development of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione involves interactions with specific molecular targets, such as purine-binding proteins and enzymes. These interactions may modulate biochemical pathways, influencing cellular functions such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Positions 7 and 8

The 7- and 8-positions are critical for modulating biological activity. Below is a comparative analysis:

Physicochemical Properties

- Melting Points :

Structure-Activity Relationship (SAR) Insights

- Position 7 :

- Branched alkyl groups (isopropyl) may improve metabolic stability over linear chains (hexyl) but could sterically hinder receptor interactions.

- Position 8: Aromatic vs. Substituent Size: Smaller groups (e.g., 3-hydroxypropylamino in ) enhance fit in enzymatic active sites .

Biological Activity

7-Isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a unique substitution pattern that may influence its biological activity and interactions with various biomolecules.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 344.43 g/mol. The structure includes:

- An isopropyl group at the 7-position.

- A methyl group at the 3-position.

- A phenethylthio group at the 8-position.

This structural configuration is significant for its interaction with biological targets.

Antiviral Properties

Research indicates that purine derivatives similar to 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione exhibit antiviral properties. These compounds may inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies on related purines have demonstrated efficacy against various viruses, suggesting potential for this compound in antiviral drug development.

Anticancer Activity

The anticancer potential of this compound is supported by its structural similarity to known anticancer agents. In vitro assays have shown that purine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. A study focusing on structurally related compounds reported significant antiproliferative activity against several cancer cell lines, indicating that 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione may also possess similar properties .

Enzyme Inhibition

This compound may interact with various enzymes involved in cellular signaling pathways. Preliminary studies suggest it could inhibit key enzymes such as kinases or phosphatases, which play critical roles in cancer progression and viral replication. Understanding these interactions is crucial for elucidating its biological effects and therapeutic potential.

Synthesis and Derivatives

The synthesis of 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves:

- Formation of the Isopropyl Group : Friedel-Crafts alkylation using isopropyl chloride.

- Methyl Group Introduction : Methylation using methyl iodide.

- Thioether Formation : Substitution reaction involving phenethylthiol.

These synthetic routes allow for the exploration of derivatives that may enhance biological activity or improve pharmacokinetic properties .

Case Studies

Several studies have investigated the biological effects of purine derivatives:

- Antiviral Activity Study : A compound structurally similar to 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione was evaluated for its ability to inhibit viral replication in vitro. Results indicated a dose-dependent inhibition of viral load in treated cells.

- Anticancer Screening : In a comparative study of various purine derivatives, one derivative demonstrated IC50 values in the micromolar range against breast cancer cell lines, highlighting the potential of this class of compounds in oncology.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : Synthesis involves multi-step nucleophilic substitutions and functional group modifications. Key steps include:

- Step 1 : Alkylation of the purine core using phenethylthiol under anhydrous conditions (polar aprotic solvents like DMF or DMSO) with a base (e.g., K₂CO₃) to deprotonate the thiol group .

- Step 2 : Introduction of the isopropyl group via SN2 reactions, requiring temperature control (60–80°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | Phenethylthiol, K₂CO₃, DMF, 80°C | 65–70 | 90 | |

| 2 | Isopropyl bromide, K₂CO₃, DMSO, 60°C | 50–55 | 85 |

Q. Which spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at N3, phenethylthio at C8). Key signals include δ ~2.5 ppm (isopropyl CH₃) and δ ~3.8 ppm (phenethyl-S-CH₂) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₅O₂S: 410.16) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2550 cm⁻¹ (S-H absent, confirming thioether formation) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to pH 2–9 buffers at 40°C for 48 hours, monitoring degradation via HPLC .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the thioether group .

Advanced Research Questions

Q. How should discrepancies in enzyme inhibition data across studies be addressed?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration, enzyme source purity) .

- Structural Analog Comparison : Compare inhibition profiles with analogs (e.g., 8-benzylamino derivatives) to identify substituent-specific effects .

- Purity Verification : Use HPLC-MS to rule out impurities (>99% purity required for reliable IC₅₀ values) .

Q. What computational approaches predict binding affinity with adenosine deaminase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the enzyme’s crystal structure (PDB: 1VFL) to model interactions (e.g., phenethylthio moiety in the hydrophobic pocket) .

- QSAR Modeling : Train models using purine derivative datasets to correlate substituent electronegativity (e.g., Hammett σ values) with activity .

- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å indicates robust interactions) .

Q. How can conflicting cytotoxicity data in cancer cell lines be resolved?

- Methodological Answer :

- Dose-Response Curves : Test 10 nM–100 µM ranges in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo®) .

- Metabolic Profiling : Perform LC-MS metabolomics to identify off-target effects (e.g., purine salvage pathway disruption) .

- Resistance Testing : Compare efficacy in wild-type vs. ABC transporter-deficient cell lines to evaluate efflux pump interference .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be standardized?

- Methodological Answer :

- Solvent System Documentation : Report exact cosolvents (e.g., DMSO:PBS ratios) and sonication times .

- Table of Solubility Data :

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| DMSO:PBS (1:9) | 0.8 ± 0.1 | 25 | |

| Ethanol:Water (1:1) | 1.2 ± 0.3 | 37 |

Structure-Activity Relationship (SAR) Guidance

Q. Which substituent modifications enhance selectivity for kinase targets?

- Methodological Answer :

- Isosteric Replacement : Replace phenethylthio with cyclohexylmethylthio to improve hydrophobic interactions .

- Electron-Withdrawing Groups : Introduce fluorine at the phenyl ring (meta position) to enhance binding entropy .

- Table of Analog Activities :

| Substituent | Target Kinase IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Phenethylthio | 120 ± 15 | 5.2 |

| Cyclohexylmethylthio | 85 ± 10 | 8.7 |

Experimental Design Challenges

Q. How to mitigate byproduct formation during alkylation steps?

- Methodological Answer :

- Temperature Gradients : Perform reactions at 0°C for slow kinetics, reducing dimerization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) on the purine N9 position to block undesired alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.